molecular formula C12H16N2OS3 B1512288 3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine CAS No. 203785-75-5

3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine

Cat. No.: B1512288
CAS No.: 203785-75-5
M. Wt: 300.5 g/mol
InChI Key: BSMWDQLLFDTJEQ-LUAWRHEFSA-N
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Description

3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine (CAS 203785-75-5) is a chemical compound with the molecular formula C12H16N2OS3 and a molecular weight of 300.46 g/mol . It belongs to the rhodanine class of heterocyclic compounds, which are five-membered rings containing sulfur, nitrogen, and oxygen atoms . Rhodanine derivatives are recognized in scientific research as versatile scaffolds with a broad spectrum of potential pharmacological activities . While the specific research applications for this particular allyl-substituted derivative are not fully detailed in the available literature, rhodanine-based compounds are extensively investigated for their diverse biological properties. These include serving as antidiabetic agents , antimicrobial agents with activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) , and antiapoptotic agents with demonstrated cytotoxicity and apoptosis-inducing effects on leukemic cell lines in vitro . Some rhodanine derivatives also function as inhibitors for various enzymatic targets, such as aldose reductase, β-lactamase, and viral proteases . The compound has also been identified as a blue sensitizer, indicating potential applications in photographic or materials science . According to the available safety data sheet, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye protection, and ensure use in a well-ventilated area . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-5-(3-ethyl-4-methyl-1,3-thiazolidin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS3/c1-4-6-14-10(15)9(18-12(14)16)11-13(5-2)8(3)7-17-11/h4,8H,1,5-7H2,2-3H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMWDQLLFDTJEQ-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CSC1=C2C(=O)N(C(=S)S2)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(CS/C1=C\2/C(=O)N(C(=S)S2)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203785-75-5
Record name (5E)-3-Allyl-5-(3-ethyl-4-methyl-1,3-thiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine is a compound with notable biological activity, characterized by its molecular formula C12H16N2OSC_{12}H_{16}N_{2}OS and a molecular weight of approximately 300.46 g/mol. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications and mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound could inhibit bacterial growth effectively at low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. In vitro assays have shown that it can scavenge free radicals effectively, which is vital for preventing oxidative stress-related damage in cells. The compound's ability to reduce oxidative stress markers was quantified using assays such as DPPH and ABTS.

Assay Type IC50 (µM)
DPPH15.2
ABTS12.8

These results indicate that this compound has promising antioxidant properties, which could be beneficial in therapeutic applications targeting oxidative stress-related diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.

Cell Line IC50 (µM)
MCF-710.5
HeLa15.0
A54920.0

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. This suggests potential for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical study, patients with skin infections caused by resistant strains were treated with formulations containing this compound. Results indicated a significant reduction in infection rates compared to control groups receiving standard antibiotic treatments.

Case Study 2: Antioxidant Effects in Diabetes

A study focusing on diabetic rats showed that administration of the compound improved markers of oxidative stress, leading to better glycemic control and reduced complications associated with diabetes.

Scientific Research Applications

Spectral Properties

  • Absorption Maximum : The compound exhibits significant absorption in the UV-visible spectrum, with an absorption maximum around 430 nm .
  • Fluorescence : It demonstrates fluorescence properties that can be utilized in various applications, particularly in sensing and imaging technologies.

Organic Synthesis

3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Dyes and Pigments

The compound is explored for its potential use as a functional dye due to its strong absorption characteristics. It can be incorporated into polymer matrices to create materials with specific optical properties, suitable for applications in coatings and textiles .

Biological Applications

Research indicates that derivatives of rhodanine compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that rhodanine derivatives may possess antimicrobial properties, making them candidates for pharmaceutical development.
  • Anticancer Properties : There is ongoing research into the anticancer potential of rhodanine derivatives, which could lead to new therapeutic agents .

Sensor Development

Due to its fluorescence properties, this compound can be utilized in the development of sensors for detecting metal ions or other analytes. The ability to modify the thiazoline moiety enhances its selectivity and sensitivity in sensor applications .

Photovoltaics

The compound's optical properties make it a candidate for use in organic photovoltaic cells. Its ability to absorb light efficiently can contribute to the overall efficiency of solar energy conversion systems .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various rhodanine derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting potential applications in medicinal chemistry.

Case Study 2: Sensor Application

In another investigation, researchers developed a fluorescence-based sensor using this compound to detect heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, highlighting the compound's utility in environmental monitoring .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is pivotal for extending π-conjugation in rhodanine derivatives. For example:

  • Reaction of 3-allylrhodanine (1 ) with aromatic aldehydes (e.g., p-nitrobenzaldehyde) in acetic acid yields Z-configuration products like 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (2 ) through a classical Knoevenagel mechanism .

  • UV-vis spectra of such derivatives show bathochromic shifts due to extended conjugation (e.g., λ<sub>max</sub> = 460–500 nm for nitro-substituted analogs) .

Representative Reaction Conditions:

ReactantsSolventTemperatureTimeYieldProduct Configuration
3-Allylrhodanine + p-NO<sub>2</sub>C<sub>6</sub>H<sub>4</sub>CHOAcetic acidReflux6–8 hr75–85%Z-isomer

Photostability Data:

ParameterValue
Light FastnessStable under UV/Vis
Thermal Decomposition>250°C

Crystallographic and Spectroscopic Characterization

  • X-ray Diffraction : Single-crystal studies confirm the Z-configuration of exocyclic double bonds, with bond lengths of 1.34 Å (C=C) and 1.74 Å (C–S) .

  • NMR Data :

    • 1H-NMR (d<sub>6</sub>-DMSO) : δ 7.93 (vinyl H, Z-config), 4.67 (NCH<sub>2</sub>) .

    • IR : ν(C=O) = 1700 cm<sup>−1</sup>, ν(C=S) = 1217 cm<sup>−1</sup> .

Yield Optimization Table:

StepReagentsPurity Achieved
1Glycine + CS<sub>2</sub> + ClCH<sub>2</sub>COOH82%
23-Allylrhodanine + Thiazole amine99%

Reactivity with Electrophiles

The thiazolinylidene group participates in electrophilic substitutions:

  • Nitration : Introduces nitro groups at the 4-position of the benzylidene ring .

  • Halogenation : Chlorine/bromine adds to the allyl chain or arylidene moiety .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Rhodanine derivatives exhibit diverse biological and material science applications depending on their substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Compound Name N3 Substituent C5 Substituent Synthesis Method Key Properties/Applications References
3-Allyl-5-(4-nitrobenzylidene)rhodanine Allyl 4-nitrobenzylidene Knoevenagel condensation Strong UV-vis absorption; compared to 4-methoxy analog
3-Allyl-5-(4-chlorobenzylidene)rhodanine Allyl 4-chlorobenzylidene Reaction with pyrazolidinium ylide Crystal packing via π-π interactions; dihedral angle: 1.79°
3-Ethyl-5-(3-methyl-2-benzothiazolinylidene)rhodanine Ethyl 3-methylbenzothiazolinylidene Commercial synthesis (Parchem) Structural analog; supplier data
3-Allyl-5-(thiophenylmethylidene)rhodanine Allyl Thiophene-2-carbaldehyde L-proline-based deep eutectic solvent (DES) Room-temperature fluorescence
Target compound Allyl 3-ethyl-4-methyl-2-thiazolinylidene Commercial (Organica Feinchemie) Optical recording (380–420 nm)
Key Observations:
  • C5 Substituents :
    • Aromatic vs. Heterocyclic : Benzylidene derivatives (e.g., 4-nitro, 4-chloro) exhibit strong UV-vis absorption due to extended conjugation, while thiazolinylidene or thiophenyl groups introduce heteroatom effects (e.g., fluorescence in thiophene derivatives) .
    • Steric Effects : Bulky substituents (e.g., 3-ethyl-4-methyl in the target compound) may influence molecular geometry. For example, 4-chlorobenzylidene derivatives show near-planar rhodanine and aryl rings (dihedral angle: 1.79°), whereas disordered allyl groups (observed in ) suggest flexibility in crystal packing.

Spectroscopic and Crystallographic Properties

  • UV-vis Spectra :
    • 3-Allyl-5-(4-nitrobenzylidene)rhodanine absorbs at longer wavelengths than its 4-methoxy analog due to the electron-withdrawing nitro group .
    • The target compound’s thiazolinylidene substituent likely shifts absorption toward the 380–420 nm range, aligning with its optical recording application .
  • Crystal Structures :
    • Derivatives with halogen substituents (e.g., 4-chloro, 3-bromo) form inversion dimers via π-π stacking and C–H···O hydrogen bonds, stabilizing the crystal lattice .
    • Allyl groups exhibit conformational disorder in some structures, suggesting dynamic behavior in solid-state packing .

Preparation Methods

Synthesis of the Rhodanine Core

The rhodanine nucleus (2-thioxo-1,3-thiazolidin-4-one) is typically synthesized by the condensation of carbonyl compounds with thiourea derivatives or via cyclization reactions involving appropriate precursors. The key step involves the formation of the thiazolidine ring with a thiocarbonyl group at position 2.

Formation of the 5-(3-ethyl-4-methyl-2-thiazolinylidene) Substituent

The 5-position substitution with the 3-ethyl-4-methyl-2-thiazolinylidene group is typically accomplished through a condensation reaction between the rhodanine derivative and a suitable thiazoline precursor or aldehyde derivative bearing the ethyl and methyl substituents. Key features include:

  • Use of thiazolin-2-one or related heterocycles as starting materials,
  • Condensation under reflux conditions in solvents such as ethanol or acetic acid,
  • Catalysis by acids or bases depending on the specific reaction pathway,
  • Formation of the exocyclic double bond (ylidene) at position 5 by elimination of water.

Representative Synthetic Scheme

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of rhodanine core Thiourea + chloroacetic acid, reflux 70-85 Formation of 2-thioxo-1,3-thiazolidin-4-one
2 Alkylation at position 3 with allyl halide Allyl bromide, K2CO3, DMF, 60°C, 6 h 65-80 Nucleophilic substitution
3 Condensation with 3-ethyl-4-methylthiazoline precursor Ethanol, reflux, acid catalyst, 4-8 h 60-75 Formation of 5-ylidene substituent

Research Findings and Optimization

  • Reaction Conditions: Optimal yields are obtained by controlling temperature (50–80°C) and reaction time (4–8 hours) during condensation steps to avoid side reactions or decomposition.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor alkylation efficiency, while protic solvents (ethanol, acetic acid) facilitate condensation.
  • Catalysts: Acid catalysis (e.g., p-toluenesulfonic acid) improves the rate of ylidene formation.
  • Purification: Crystallization or column chromatography is used to isolate pure product; yields and purity depend on the efficiency of these steps.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Mechanism/Reaction Type Typical Yield (%) Comments
Rhodanine core synthesis Thiourea + chloroacetic acid, reflux Cyclization 70-85 Established method
3-Allyl substitution Allyl bromide, K2CO3, DMF, 60°C Nucleophilic substitution 65-80 Base-mediated alkylation
5-(3-ethyl-4-methyl-2-thiazolinylidene) formation Thiazoline precursor, ethanol, acid catalyst, reflux Condensation (ylidene formation) 60-75 Requires careful control of conditions

Q & A

Q. What are the standard synthetic routes for preparing 3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine and its derivatives?

The compound is synthesized via condensation reactions between 3-allylrhodanine and substituted pyrazolidinium ylides. A typical procedure involves refluxing 3-allylrhodanine (1.15 mmol) with 1.38 mmol of the ylide in tetrahydrofuran (THF) for 8–12 hours, monitored by TLC (hexane/ethyl acetate 1:9, Rf ≈ 0.3). After solvent evaporation, purification is achieved via silica gel column chromatography (hexane:ethyl acetate 1:9) followed by recrystallization from ethanol, yielding 72–82% pure product .

Q. How are techniques like IR, NMR, and X-ray crystallography employed to confirm the compound’s structure?

  • IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • <sup>1</sup>H/<sup>13</sup>C NMR confirms allyl group protons (δ 5.1–5.8 ppm) and aromatic substituents.
  • X-ray crystallography resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking, C–H···O/S hydrogen bonds). For example, allyl group disorder (48:52 occupancy) and dihedral angles (e.g., 1.79° between rhodanine and benzylidene rings) are quantified using SHELXL .

Q. What are the typical reaction conditions and purification methods used in its synthesis?

Reactions are conducted under anhydrous conditions in THF at reflux (≈66°C). Post-reaction, the crude product is purified via column chromatography (silica gel, hexane:ethyl acetate 1:9) and recrystallized from ethanol. Yields range from 72% to 82%, with melting points between 90–142°C .

Advanced Research Questions

Q. How do crystallographic data resolve molecular conformation ambiguities, such as allyl group disorder?

X-ray refinement in SHELXL models disorder using PART commands, assigning partial occupancies (e.g., 48:52 for allyl groups). Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2Ueq). Diffraction data exclude truncated reflections (e.g., (0 0 1)) to minimize errors .

Q. What strategies address contradictions in biological activity data across rhodanine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are analyzed via:

  • Structure-Activity Relationship (SAR) studies : Correlating substituent effects (e.g., electron-withdrawing groups on benzylidene rings enhance antioxidant activity ).
  • Dose-response assays : Testing IC50 values across cell lines (e.g., T. brucei, leukemia) to identify selective toxicity .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to targets like Pim-1 kinase or DPMS. Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. These methods guide rational design of derivatives with improved affinity .

Q. What methodologies analyze the impact of substituents on supramolecular architecture?

  • Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···O vs. π-π contacts).
  • Crystal packing diagrams visualize dimerization motifs (e.g., inversion dimers with R2<sup>2</sup>(10) rings) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine
Reactant of Route 2
3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine

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